N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a nitro group on the pyrimidine ring
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-13-10-8-12(9-11-13)21-19-23-17(20)16(25(26)27)18(24-19)22-14-6-4-5-7-15(14)28-2/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKILPQJPWFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the nitro group and other substituents can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of ethoxy, methoxy, and nitro substituents on the pyrimidine ring
Biological Activity
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article explores the compound's biological activity based on diverse sources, including patents and scientific literature.
Chemical Structure and Properties
- Molecular Formula : C19H20N6O4
- CAS Number : 673494-35-4
- Molecular Weight : 392.41 g/mol
The compound features a pyrimidine core substituted with ethoxy and methoxy phenyl groups, along with a nitro group that is crucial for its biological activity.
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Anti-inflammatory Activity :
- The nitro group in the compound is known to enhance anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Studies indicate that similar nitro-containing compounds can modulate the expression of pro-inflammatory cytokines like IL-1β and TNF-α, leading to reduced inflammation .
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Antimicrobial Activity :
- Nitro compounds are recognized for their antimicrobial properties. They exert their effects by producing reactive intermediates that can damage microbial DNA .
- The mechanism typically involves the reduction of the nitro group to form reactive species that bind covalently to DNA, resulting in cell death .
- Anticancer Properties :
Table 1: Summary of Biological Activities
Case Studies
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Anti-inflammatory Efficacy :
A study demonstrated that a related nitro-pyrimidine compound significantly reduced inflammation markers in a murine model of arthritis. The compound inhibited iNOS activity and lowered levels of TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent. -
Antimicrobial Testing :
In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls. -
Cytotoxicity Against Cancer Cells :
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
